molecular formula C17H21N5O4S B2457678 5-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)-2-methoxybenzamide CAS No. 2034418-70-5

5-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)-2-methoxybenzamide

Cat. No.: B2457678
CAS No.: 2034418-70-5
M. Wt: 391.45
InChI Key: XBWZPDYJEPKMDQ-UHFFFAOYSA-N
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Description

5-((3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)-2-methoxybenzamide is a synthetic small molecule building block designed for medicinal chemistry and drug discovery research. Its structure incorporates a sulfonyl benzamide group linked to a pyrrolidine-triazole scaffold, a motif present in compounds investigated for various biological activities . The presence of the 4-cyclopropyl-1H-1,2,3-triazole group is a key structural feature, potentially enhancing metabolic stability and influencing target binding affinity through hydrophobic and dipolar interactions . This molecular architecture makes it a valuable intermediate for developing novel enzyme inhibitors or receptor modulators, particularly for high-throughput screening and structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its potential in constructing more complex bioactive molecules. The compound is provided with detailed analytical characterization to ensure purity and identity for your experimental work. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

5-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]sulfonyl-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4S/c1-26-16-5-4-13(8-14(16)17(18)23)27(24,25)21-7-6-12(9-21)22-10-15(19-20-22)11-2-3-11/h4-5,8,10-12H,2-3,6-7,9H2,1H3,(H2,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWZPDYJEPKMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)N3C=C(N=N3)C4CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)-2-methoxybenzamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a triazole ring, a pyrrolidine moiety, and a sulfonamide group, which are known for their diverse biological activities. The molecular formula is C15H19N5O3SC_{15}H_{19}N_5O_3S, with a molecular weight of approximately 341.41 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The sulfonamide group is particularly notable for its role in enzyme inhibition and antibacterial activity. The triazole moiety may also contribute to the compound's binding affinity and selectivity towards its targets.

Biological Activity Overview

The following table summarizes various studies that have evaluated the biological activities associated with this compound:

Activity Target Effect Reference
AntibacterialVarious bacterial strainsInhibition of bacterial growth
Enzyme inhibitionAcetylcholinesteraseCompetitive inhibition
AnticancerCancer cell linesInduction of apoptosis
Kinase inhibitionVarious kinasesModulation of kinase activity

Antibacterial Activity

A study demonstrated that compounds with sulfonamide groups exhibit significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves the inhibition of bacterial folate synthesis pathways, highlighting the potential for developing new antibiotics based on this scaffold.

Enzyme Inhibition

Research into enzyme inhibitory effects revealed that the compound effectively inhibits acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. This inhibition suggests potential applications in treating conditions like Alzheimer's disease.

Anticancer Properties

In vitro studies on cancer cell lines have shown that this compound induces apoptosis through the activation of caspase pathways. This finding supports further exploration as a potential anticancer agent.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for evaluating therapeutic potential. Studies indicate that the compound has favorable absorption characteristics and moderate bioavailability. However, toxicity assessments are necessary to ensure safety in clinical applications.

Scientific Research Applications

Antifungal Activity

Recent studies have demonstrated that compounds containing triazole moieties exhibit significant antifungal properties. The structural similarity of 5-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)-2-methoxybenzamide to known antifungal agents suggests potential efficacy against various fungal strains.

In a study evaluating the antifungal activity of triazole derivatives, compounds similar to the one showed promising results against Candida species. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be lower than those of established antifungals like fluconazole, indicating superior efficacy against resistant strains .

Anticancer Properties

The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. Triazole-containing compounds have been investigated for their ability to inhibit specific enzymes associated with tumor growth. For instance, studies have shown that certain triazole derivatives can inhibit carbonic anhydrase isozymes, which are implicated in tumor progression and metastasis .

A molecular docking study indicated that the compound could effectively bind to target proteins involved in cancer pathways, suggesting its potential as a lead compound for further development in anticancer therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of This compound is crucial for optimizing its biological activity. The presence of the triazole ring and sulfonamide group enhances its pharmacological profile by improving solubility and bioavailability.

Table 1: Structural Components and Their Biological Implications

ComponentDescriptionBiological Implication
Triazole RingFive-membered ring containing three nitrogen atomsAntifungal activity
Sulfonamide GroupContains a sulfur atom bonded to a nitrogen atomAnticancer properties
Methoxy GroupEther functional groupEnhances lipophilicity
Cyclopropyl SubstituentThree-membered carbon ringModulates receptor binding

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For example, a recent synthesis approach utilized cyclopropyl-substituted triazoles combined with sulfonamide derivatives to yield the target compound. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized product .

In Vivo Studies

Preliminary in vivo studies using animal models have indicated that derivatives of this compound exhibit reduced tumor growth rates compared to controls, supporting its potential as an effective anticancer agent. Further investigations are necessary to assess the pharmacokinetics and toxicity profiles in more extensive animal trials .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 5-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)-2-methoxybenzamide?

  • Methodological Answer : The synthesis involves three critical steps:

Triazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used to introduce the 4-cyclopropyl-1,2,3-triazole moiety. Optimize solvent (e.g., DMF or t-BuOH/H₂O) and catalyst loading (CuSO₄·5H₂O with sodium ascorbate) to enhance regioselectivity .

Pyrrolidine sulfonylation : React the triazole-pyrrolidine intermediate with 2-methoxybenzenesulfonyl chloride under inert conditions (N₂ atmosphere) in dichloromethane (DCM) at 0–5°C to prevent side reactions .

Final coupling : Use coupling agents like HATU or DCC with DMAP in anhydrous DMF to attach the benzamide group. Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) .
Key Data :

StepYield (%)Purity (HPLC)
172–85≥95%
265–78≥90%
360–70≥85%

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use multi-nuclear NMR (¹H, ¹³C, DEPT-135) to assign protons and carbons, focusing on the triazole (δ 7.8–8.2 ppm) and pyrrolidine (δ 3.1–3.5 ppm) regions. High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺ expected m/z: ~504.18). X-ray crystallography (if crystalline) resolves stereochemistry, as seen in related triazole-pyrrolidine structures .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC against S. aureus and E. coli). For enzyme inhibition , test against kinases (e.g., EGFR) via fluorescence-based assays (IC₅₀ values). Include cytotoxicity profiling (MTT assay on HEK-293 cells) to rule out non-specific effects .

Advanced Research Questions

Q. How do reaction mechanisms explain unexpected byproducts during synthesis?

  • Methodological Answer : Byproducts often arise from:
  • Sulfonylation side reactions : Competing N- vs. O-sulfonylation due to improper temperature control. Mitigate by maintaining sub-10°C and using excess sulfonyl chloride .
  • Triazole regioselectivity : Copper(I) intermediates favor 1,4-disubstituted triazoles. If 1,5-isomers form, adjust catalyst (e.g., Ru-based systems) or solvent polarity .
    Characterize byproducts via LC-MS/MS and compare with synthetic standards.

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may stem from:
  • Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Compound stability : Perform stability studies (HPLC under UV light, pH 7.4 buffer) to detect degradation products .
    Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to validate results.

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Prodrug design : Introduce phosphate esters at the methoxy group (hydrolyzed in vivo) .
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles. Assess solubility in PBS (pH 7.4) and simulated gastric fluid .
    Data :
FormulationSolubility (µg/mL)Bioavailability (rat, %)
Free compound12.58–10
Cyclodextrin98.735–40

Q. How to design SAR studies targeting the triazole and sulfonyl groups?

  • Methodological Answer :
  • Triazole modifications : Replace cyclopropyl with fluorophenyl or methyl groups. Assess impact on kinase inhibition .
  • Sulfonyl bioisosteres : Test sulfonamide, phosphonate, or carboxylate analogs. Use molecular docking (AutoDock Vina) to predict binding to EGFR .
    Prioritize analogs with ClogP < 3.5 and PSA < 90 Ų for optimal permeability.

Q. What analytical methods track degradation pathways under physiological conditions?

  • Methodological Answer : Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolytic (sulfonamide cleavage) or oxidative (triazole ring opening) degradation. Compare with forced degradation (0.1 M HCl/NaOH, 3% H₂O₂) .

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